1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one
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Overview
Description
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one is a heterocyclic compound that features a thieno[3,2-c]pyridine core with a chloro substituent and a fluorophenyl group
Preparation Methods
The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-chloropyridine derivatives and thiophene compounds.
Introduction of the chloro substituent: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.
Attachment of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts or bases. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers explore its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar compounds to 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-(4-fluorophenyl)ethan-1-one include:
2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one: This compound has a phenyl group instead of a fluorophenyl group, which may alter its chemical and biological properties.
2-chloro-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone: Lacks the fluorophenyl group, which could impact its reactivity and applications.
The uniqueness of this compound lies in its specific substituents that confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNOS/c16-14-8-11-9-18(6-5-13(11)20-14)15(19)7-10-1-3-12(17)4-2-10/h1-4,8H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVWNYOGXSGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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